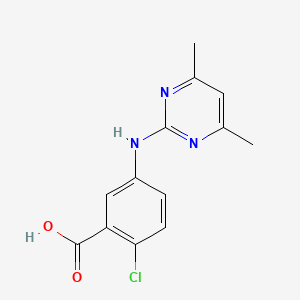

5-Acetyl-2-(butylamino)-6-methylnicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s occurrence in nature or its applications .

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It could involve various chemical reactions, use of catalysts, and specific conditions such as temperature and pressure .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reagents, conditions, and mechanisms of these reactions .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, and stability .Scientific Research Applications

Synthesis and Chemical Properties

Acetylation and Cyclization Reactions : The acetylation of 2-arylamino-5-carbethoxy-6-methylnicotinonitriles leads to N-acetyl derivatives, which, under certain conditions, cyclize to form 1-aryl-1,4-dihydro-6-carbethoxy-2,7-dimethyl-4-oxopyrido[2,3-d]pyrimidines. These compounds can further undergo transformations to produce carboxylic and hydroxamic acids, as well as acetylation products, demonstrating the versatility of 5-acetyl-2-(butylamino)-6-methylnicotinonitrile derivatives in synthesizing complex heterocyclic structures (Deyanov, Gavrilov, & Konshin, 1992).

Reactivity with Acetic Anhydride or Benzoyl Chloride : The reaction of 2-arylamino-6-methylnicotinonitriles with acetic anhydride or benzoyl chloride produces N-acyl derivatives. These reactions highlight the chemical reactivity of the compound towards acylating agents and its potential for further chemical modifications, offering pathways for the synthesis of substituted 1-aryl-1,4-dihydro-7-methyl-4-oxopyrido[2,3-d]pyrimidines (Shramm & Konshin, 1985).

Biochemical Relevance : The enzyme arylamine N-acetyltransferase (NAT2) modifies compounds structurally related to 5-acetyl-2-(butylamino)-6-methylnicotinonitrile, influencing drug metabolism and susceptibility to certain diseases. This illustrates the biochemical and pharmacological significance of acetyl derivatives in human health (Cascorbi et al., 1995).

Environmental and Biochemical Studies

Antifouling Compounds : Studies on Irgarol 1051, structurally similar to 5-acetyl-2-(butylamino)-6-methylnicotinonitrile, reveal its use in antifouling paints and the environmental impact of such biocides in marine sediments. This research provides insight into the ecological considerations associated with the use of related chemical compounds (Biselli, Bester, Hühnerfuss, & Fent, 2000).

Glycolipid Synthesis : The enzymatic synthesis of amino sugar fatty acid esters from N-acetyl-glucosamine and N-butyryl-glucosamine, leading to novel glycolipids, demonstrates the potential of utilizing acetyl and butylamino functional groups in the development of "green surfactants" for various industrial applications (Pöhnlein et al., 2014).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

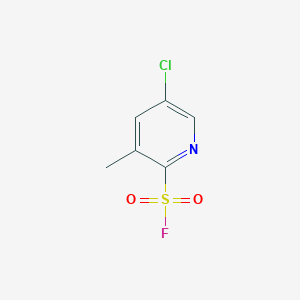

5-acetyl-2-(butylamino)-6-methylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-4-5-6-15-13-11(8-14)7-12(10(3)17)9(2)16-13/h7H,4-6H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOHJZYYCTCJTGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC(=C(C=C1C#N)C(=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Acetyl-2-(butylamino)-6-methylnicotinonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-chlorobenzyl)sulfanyl]-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2654801.png)

![N-[(Z)-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-ylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B2654804.png)

![4-chloro-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B2654807.png)

![2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2654808.png)

![methyl 4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate](/img/structure/B2654819.png)